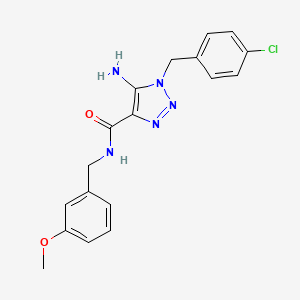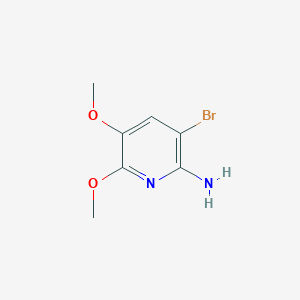![molecular formula C20H24N4O2 B2538526 N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034444-78-3](/img/structure/B2538526.png)
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, the introduction of substituents to aromatic systems, and the use of heterocyclic moieties as key structural elements. For instance, the synthesis of N-substituted imidazolylbenzamides described in paper and the preparation of 1H-pyrazole-3-carboxamide derivatives in paper involve the functionalization of heterocycles, which is likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a benzyl group, a pyrrolidinone moiety, a benzimidazole core, and a carboxamide linkage. These structural motifs are known to contribute to the biological activity of molecules. For example, the benzimidazole moiety is a common feature in compounds with anticancer activity, as seen in the derivatives evaluated in paper .
Chemical Reactions Analysis
The reactivity of such a compound would likely involve its amide bond and the heterocyclic rings. The papers do not directly address the reactivity of the exact compound, but they do provide examples of reactions involving similar structures. For instance, the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives in paper could offer insights into potential reactions for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocycles like benzimidazole and pyrrolidinone is known to impact the solubility, stability, and overall pharmacokinetic profile of molecules. The in silico ADME study of benzimidazole-containing compounds in paper suggests that such structures can possess favorable drug-like properties, which might also apply to the compound being analyzed.
Relevant Case Studies
While the provided papers do not contain case studies directly related to the compound, they do offer insights into the biological activities of structurally related compounds. For example, the antiallergic activity of tetrazolyl phenyl pyridine carboxamides in paper and the anticancer activity of benzimidazole-pyrrole carboxamide conjugates in paper highlight the potential pharmacological applications of compounds with similar structural features.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Mechanism Studies
Research on similar compounds, such as imidazo[1,2-a]pyridines and imidazotetrazines, focuses on molecular synthesis techniques and the investigation of reaction mechanisms. These studies contribute to the understanding of how certain functional groups and structural modifications impact the reactivity and properties of molecules, which is essential for developing novel compounds with desired biological or chemical properties. For example, studies on the synthesis and theoretical examination of certain imidazo[1,2-a]pyridines and pyrrolidinones offer insights into designing compounds with specific functionalities or reactivities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005; Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).
Antiviral and Antitumor Applications
Compounds with structural similarities have been designed and synthesized for potential antiviral and antitumor applications. These studies typically involve modifying the molecular structure to enhance activity against specific viruses or cancer cells. For instance, certain imidazo[1,2-a]pyridines have been tested as antirhinovirus agents, indicating the potential of structurally similar compounds for therapeutic uses (C. Hamdouchi, J. Blas, Mirian del Prado, et al., 1999).
Antimycobacterial Activity
Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives showcases the pursuit of novel antimycobacterial agents, highlighting the importance of molecular design in developing new treatments for infectious diseases. The modifications in the imidazo[1,2-a]pyridine structure and the introduction of different linkers have led to compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Kai Lv, Linhu Li, Bo Wang, et al., 2017).
Eigenschaften
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-21-17-8-7-15(9-18(17)22-13)20(26)23-16-10-19(25)24(12-16)11-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3,(H,21,22)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGCXDIBAIJFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

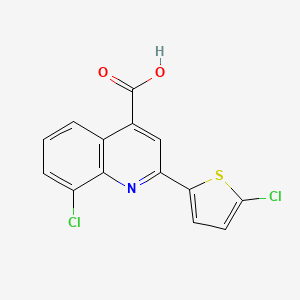
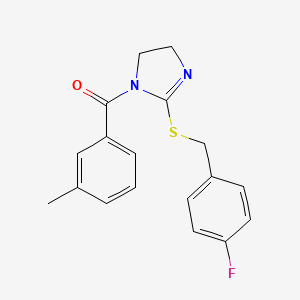
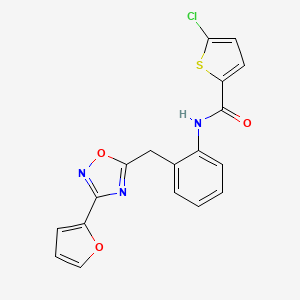
![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)
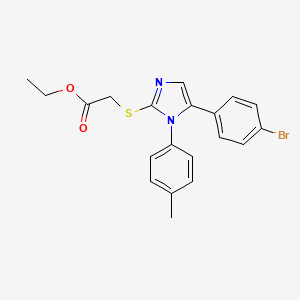
![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)
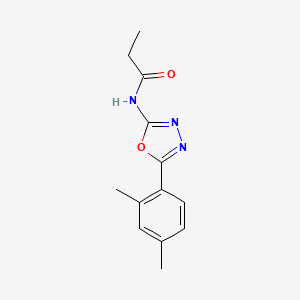
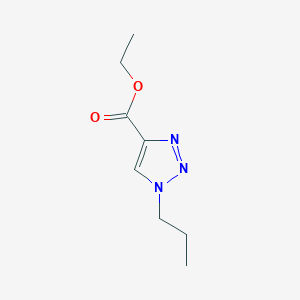
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)


